4-tert-butyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzenesulfonamide
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Overview
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring with a sulfonamide group, making it a potential candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Addition of the Benzene Ring: The benzene ring with the 2-methyl-2-propanyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria. This leads to the disruption of folic acid synthesis, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIHYDRO-3-THIOPHENYL)-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE
- N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-(2-ETHYL-2-PROPANYL)BENZENESULFONAMIDE
Uniqueness
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE is unique due to the presence of the 1,1-dioxido group on the thiophene ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H19NO4S2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H19NO4S2/c1-14(2,3)11-4-6-13(7-5-11)21(18,19)15-12-8-9-20(16,17)10-12/h4-9,12,15H,10H2,1-3H3 |
InChI Key |
IDFYCWGABYWEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2CS(=O)(=O)C=C2 |
Origin of Product |
United States |
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